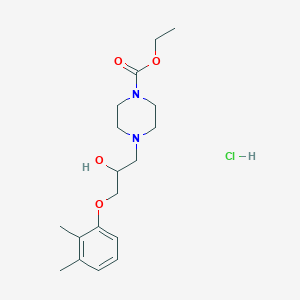

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Description

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a 2,3-dimethylphenoxy group, a hydroxypropyl linker, and an ethyl carbamate moiety. The compound is typically synthesized via coupling reactions involving phenoxypropyl intermediates and piperazine derivatives, followed by hydrochloride salt formation, as seen in related synthetic protocols .

Properties

IUPAC Name |

ethyl 4-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-10-8-19(9-11-20)12-16(21)13-24-17-7-5-6-14(2)15(17)3;/h5-7,16,21H,4,8-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZDKJPQEITBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC(=C2C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperazine Core

The piperazine ring serves as the foundational scaffold for this compound. Industrial methods for piperazine synthesis often involve cyclo-condensation of ethylene diamine derivatives or hydrogenation of ethanolamine precursors. A notable approach from describes the reaction of aminoethylethanolamine with formaldehyde under hydrogen gas in the presence of a nickel-copper-chromium catalyst, yielding N-methylpiperazine at elevated temperatures (150–200°C). While this method achieves moderate yields (60–70%), the reliance on expensive catalysts and high-pressure conditions limits scalability.

Alternative routes employ Fe-catalyzed amination, as demonstrated in, where iron(II) acetylacetonate (Fe(acac)₂) and scandium triflate (Sc(OTf)₃) synergistically catalyze N-alkylaminochlorination of alkenes. Though originally designed for chloramine synthesis, this system’s versatility suggests adaptability for piperazine functionalization under mild conditions (room temperature, dichloromethane/HFIP solvent).

Introduction of the 3-(2,3-Dimethylphenoxy)-2-Hydroxypropyl Side Chain

The 2-hydroxypropylphenoxy side chain is introduced via nucleophilic epoxide ring-opening. Epichlorohydrin reacts with 2,3-dimethylphenol in a base-mediated reaction (e.g., K₂CO₃ in DMF) to form glycidyl 2,3-dimethylphenyl ether. Subsequent ring-opening with piperazine derivatives proceeds via a two-step process:

- Epoxide Activation : The epoxide’s electrophilic carbons are activated by Lewis acids such as Sc(OTf)₃, enhancing nucleophilic attack by the piperazine’s secondary amine.

- Nucleophilic Addition : Piperazine attacks the less hindered carbon of the epoxide, yielding the 2-hydroxypropyl intermediate.

Critical to this step is solvent selection. Mixed solvents like dichloromethane/hexafluoroisopropanol (CH₂Cl₂/HFIP, 9:1) improve solubility and reaction efficiency, achieving yields up to 62%. Competing side reactions, such as oligomerization, are suppressed by maintaining low temperatures (0–5°C) and inert atmospheres.

Esterification and Salt Formation

The ethyl carboxylate group is introduced via Steglich esterification. Piperazine’s secondary nitrogen reacts with ethyl chloroformate in the presence of triethylamine, forming the ethyl carboxylate derivative. Subsequent hydrochloride salt formation is achieved by treating the free base with hydrochloric acid in anhydrous ethanol, precipitating the target compound as a crystalline solid.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies of iron- and scandium-based catalysts reveal significant yield disparities:

| Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Fe(acac)₂ + Sc(OTf)₃ | CH₂Cl₂/HFIP (9:1) | 25°C | 62% | |

| Ni-Cu-Cr | H₂O/EtOH | 200°C | 70% | |

| Rh₂(OAc)₄ | Toluene | 80°C | 28% |

Fe/Sc systems outperform rhodium catalysts in epoxide functionalization due to superior Lewis acidity and compatibility with protic solvents.

Solvent Effects

Polar aprotic solvents (DMF, HFIP) enhance nucleophilicity of piperazine, while chlorinated solvents (CH₂Cl₂) stabilize transition states. Mixed solvent systems achieve optimal balances:

| Solvent Ratio (CH₂Cl₂:HFIP) | Yield |

|---|---|

| 1:3 | 0% |

| 9:1 | 62% |

Higher HFIP content destabilizes intermediates, leading to polymerization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions may involve nucleophiles such as sodium hydroxide (NaOH) or electrophiles like sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a chemical compound used in scientific research. It is a complex organic compound with a molecular weight of 416.9 g/mol. The compound features a piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms, and includes functional groups such as an ethyl ester, a hydroxy group, and a phenoxy group, making it potentially useful in medicinal chemistry and biological research.

Research Applications

This compound has been studied for its potential biological activities and serves as a scaffold for developing new therapeutic agents, particularly targeting central nervous system disorders. The piperazine moiety is known to interact with various biological targets, including receptors and enzymes, which may lead to pharmacological effects that warrant further investigation in drug development. Research into the interactions of ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride with biological targets reveals its potential as a ligand for various receptors. Its structure allows it to modulate receptor activity, which could lead to diverse pharmacological effects depending on the target involved.

Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate | Contains a trimethoxybenzyl group instead of dimethylphenoxy | Different substituents on the aromatic ring affect biological activity |

| Ethyl 4-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate | Similar piperazine structure but different positioning of methyl groups | Variations in substituent positions may alter receptor interactions |

| Ethyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate | Features a methoxybenzoyl substituent | Distinct functional group impacts solubility and reactivity |

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules, leading to its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the HBK Series ()

A series of piperazine derivatives (HBK14–HBK19) share core structural similarities but differ in phenoxy substituents:

Key Findings :

- Trimethylphenoxy groups (HBK18) may reduce solubility due to increased hydrophobicity .

Piperazine Derivatives with Varied Linkers and Substituents

Ethyl 4-(3-(Allyloxy)-2-Hydroxypropyl)Piperazine-1-Carboxylate Hydrochloride ()

- Structural Difference: Allyloxy group replaces dimethylphenoxy.

Compounds with Aromatic or Heterocyclic Moieties ()

- Example: 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane (h) Difference: Chlorophenyl groups instead of dimethylphenoxy. Impact: Chlorophenyl groups may enhance π-π stacking interactions in receptor binding but reduce solubility .

- Example : Ethyl 4-[3-(Ethoxycarbonyl)Pyridin-2-yl]Piperazine-1-Carboxylate ()

Supplier Landscape and Commercial Availability

This suggests the target compound could be synthesized on demand using similar infrastructure.

Biological Activity

Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperazine class of chemicals. Its unique structure, characterized by a piperazine ring and various substituents, suggests significant potential for biological activity, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 372.89 g/mol. The structure includes:

- A piperazine ring which is a six-membered heterocyclic structure containing two nitrogen atoms.

- A 3-(2,3-dimethylphenoxy)-2-hydroxypropyl substituent that enhances its interaction with biological targets.

- An ethyl ester group that contributes to its solubility and reactivity.

This compound functions primarily as an inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an enzyme responsible for the hydrolysis of endocannabinoids, such as anandamide, which are involved in various physiological processes including pain modulation, mood regulation, and inflammation control . By inhibiting FAAH, this compound may increase the levels of these endocannabinoids, potentially providing therapeutic effects in conditions like neuropathic pain and bladder overactivity.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Inhibition of FAAH : This inhibition leads to increased concentrations of endocannabinoids in the body, which can alleviate pain and inflammation .

- Potential Treatment for Urinary Disorders : The compound shows promise in treating urinary frequency and incontinence by modulating bladder activity through endocannabinoid signaling pathways.

- Neuroprotective Effects : Its ability to enhance endocannabinoid signaling may also provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

Case Studies

- FAAH Inhibition Studies : In vitro studies demonstrated that this compound significantly inhibits FAAH activity in human recombinant systems. The IC50 values indicate a potent effect compared to other known inhibitors .

- Animal Models : Preclinical trials using rat models showed that administration of the compound resulted in reduced tactile allodynia and thermal hyperalgesia, suggesting its efficacy as an analgesic agent .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

The synthesis typically involves multi-step protocols, including coupling reactions between piperazine derivatives and phenoxypropyl intermediates. For example, a common method uses HOBt/EDC•HCl-mediated amide bond formation in dichloromethane, followed by HCl salt precipitation . Key parameters include:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., DCM or DMF) to enhance solubility of intermediates.

- Stoichiometric ratios (1:1 for acid/amine coupling) to prevent excess reagent contamination.

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

Q. How can initial solubility profiles guide formulation strategies?

While solubility data for this compound may be limited, comparative studies with analogs suggest:

Q. What in vitro assays are suitable for preliminary biological screening?

- Receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement .

- Enzyme inhibition : Test activity against phosphodiesterases or kinases via fluorometric assays .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to establish safety thresholds .

Advanced Research Questions

Q. How can contradictions in receptor binding data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Mitigation strategies include:

- Standardized protocols : Adopt uniform radioligand concentrations (e.g., [3H]-spiperone for dopamine D2).

- Control experiments : Compare with reference compounds (e.g., haloperidol) to validate assay reliability .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and refine IC50 interpretations .

Q. What experimental designs improve blood-brain barrier (BBB) penetration predictions?

Q. How can metabolic instability be addressed through structural modification?

Q. Table 1: Structural Analogs and Key Properties

Q. What strategies validate target engagement in complex in vivo models?

- Microdialysis : Measure neurotransmitter levels (e.g., dopamine) in rodent striatum post-administration .

- PET/SPECT imaging : Use radiolabeled analogs (e.g., 18F) to quantify brain receptor occupancy .

- Knockout models : Compare efficacy in wild-type vs. receptor-deficient mice to confirm mechanism .

Methodological Notes

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Statistical Power : For in vivo studies, ensure n ≥ 8/group (α = 0.05, β = 0.2) .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.